2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one is a complex organic compound known for its unique structural properties and diverse applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one typically involves the condensation of appropriate phenolic compounds with xanthene derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane, which help in dissolving the reactants and promoting the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The xanthene core can be reduced under specific conditions.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various alkylated or acylated phenolic compounds.
Scientific Research Applications
2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.
Mechanism of Action
The mechanism of action of 2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. The xanthene core contributes to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
4,4’-Isopropylidenediphenol: Commonly used in the synthesis of polymers and as a precursor in organic synthesis.
Uniqueness
2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one stands out due to its unique combination of hydroxyphenyl groups and a xanthene core, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where stability, reactivity, and biological activity are crucial.
Properties
CAS No. |
678166-75-1 |
---|---|
Molecular Formula |
C31H28O4 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2,7-bis[2-(4-hydroxyphenyl)propan-2-yl]xanthen-9-one |
InChI |
InChI=1S/C31H28O4/c1-30(2,19-5-11-23(32)12-6-19)21-9-15-27-25(17-21)29(34)26-18-22(10-16-28(26)35-27)31(3,4)20-7-13-24(33)14-8-20/h5-18,32-33H,1-4H3 |
InChI Key |
VVWSAPMPYMWUDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC3=C(C=C2)OC4=C(C3=O)C=C(C=C4)C(C)(C)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.